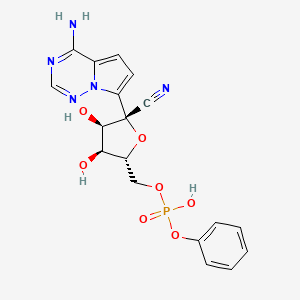
Remdesivir de(ethylbutyl 2-aminopropanoate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Remdesivir de(ethylbutyl 2-aminopropanoate) is an impurity of Remdesivir, a nucleoside analogue with effective antiviral activity. Remdesivir has been widely studied for its potential in treating various viral infections, including SARS-CoV, MERS-CoV, and SARS-CoV-2 (COVID-19) . The compound Remdesivir de(ethylbutyl 2-aminopropanoate) is of interest due to its structural similarity to Remdesivir and its potential implications in the study of drug metabolism and efficacy.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Remdesivir de(ethylbutyl 2-aminopropanoate) involves multiple steps, starting from the basic nucleoside analogue structure. The process typically includes the following steps:
Nucleoside Formation: The initial step involves the formation of the nucleoside analogue through a series of chemical reactions, including glycosylation and phosphorylation.
Esterification: The nucleoside analogue undergoes esterification with ethylbutyl 2-aminopropanoate under controlled conditions to form the desired compound.
Purification: The final product is purified using techniques such as chromatography to ensure the removal of impurities and by-products.
Industrial Production Methods
Industrial production of Remdesivir de(ethylbutyl 2-aminopropanoate) follows similar synthetic routes but on a larger scale. The process involves:
Batch Processing: Large-scale reactors are used to carry out the chemical reactions under controlled conditions.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Automation: Automated systems are employed to monitor and control the reaction parameters, ensuring efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
Remdesivir de(ethylbutyl 2-aminopropanoate) undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: Substitution reactions can occur, where functional groups in the compound are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and nucleophiles, are employed under specific conditions to achieve substitution reactions.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
Remdesivir de(ethylbutyl 2-aminopropanoate) has several scientific research applications:
Chemistry: The compound is used in the study of nucleoside analogues and their chemical properties.
Biology: It is employed in research on viral replication and the development of antiviral drugs.
Medicine: The compound is studied for its potential therapeutic effects and its role in drug metabolism.
Industry: It is used in the development and testing of pharmaceutical formulations and drug delivery systems.
Wirkmechanismus
The mechanism of action of Remdesivir de(ethylbutyl 2-aminopropanoate) involves its interaction with viral RNA polymerase. The compound acts as a chain terminator, inhibiting the replication of viral RNA. This mechanism is similar to that of Remdesivir, which targets the RNA-dependent RNA polymerase of RNA viruses . The molecular targets and pathways involved include the inhibition of viral RNA synthesis and the disruption of viral replication.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Remdesivir: The parent compound with broad-spectrum antiviral activity.
GS-441524: A metabolite of Remdesivir with similar antiviral properties.
Favipiravir: Another nucleoside analogue with antiviral activity against RNA viruses.
Uniqueness
Remdesivir de(ethylbutyl 2-aminopropanoate) is unique due to its specific structural modifications, which may influence its pharmacokinetic and pharmacodynamic properties. Its study provides insights into the metabolism and efficacy of nucleoside analogues, contributing to the development of more effective antiviral therapies.
Eigenschaften
Molekularformel |
C18H18N5O7P |
|---|---|
Molekulargewicht |
447.3 g/mol |
IUPAC-Name |
[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methyl phenyl hydrogen phosphate |
InChI |
InChI=1S/C18H18N5O7P/c19-9-18(14-7-6-12-17(20)21-10-22-23(12)14)16(25)15(24)13(29-18)8-28-31(26,27)30-11-4-2-1-3-5-11/h1-7,10,13,15-16,24-25H,8H2,(H,26,27)(H2,20,21,22)/t13-,15-,16-,18+/m1/s1 |
InChI-Schlüssel |
MRXDDYZPVOXRJV-IIVZCXTMSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@](O2)(C#N)C3=CC=C4N3N=CN=C4N)O)O |
Kanonische SMILES |
C1=CC=C(C=C1)OP(=O)(O)OCC2C(C(C(O2)(C#N)C3=CC=C4N3N=CN=C4N)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


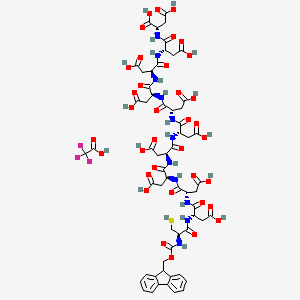
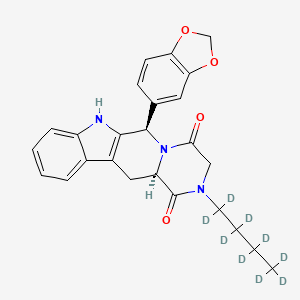
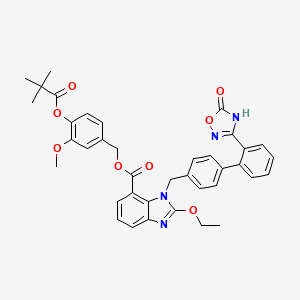
![(2S,3R,4S,5S,6R)-2-deuterio-2-[(2S,3R,4S,5S,6R)-2-deuterio-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12412450.png)
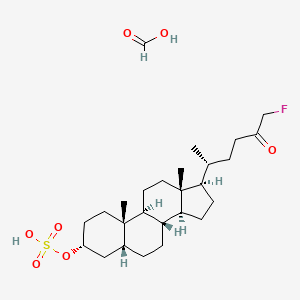
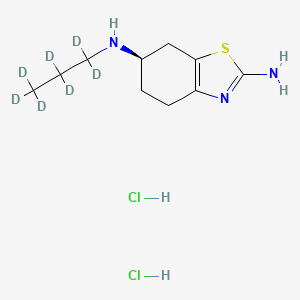



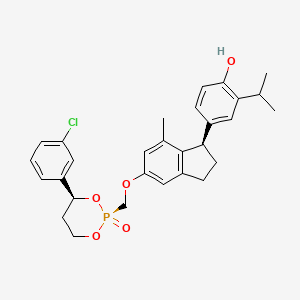
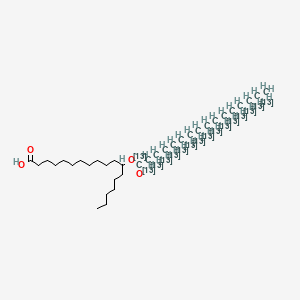

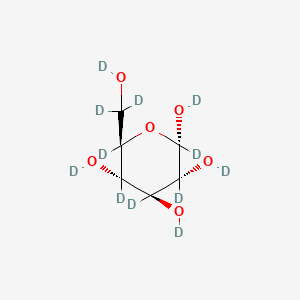
![triazanium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-[2-(11,11,12,12-tetradeuteriohexadecanoylsulfanyl)ethylamino]propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate](/img/structure/B12412520.png)
